N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]-2-METHYLFURAN-3-CARBOXAMIDE
Overview
Description
N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the thiazole intermediate.
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes using high-throughput synthesis techniques, continuous flow reactors, and automated purification systems to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for diseases where thiazole and furan derivatives have shown efficacy.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide is unique due to its specific combination of a thiazole ring, a furan ring, and a fluorophenyl group. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c1-9-13(7-8-21-9)15(20)19-16-18-14(10(2)22-16)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHLEGVPCJESLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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